

3-Nitroquinolin-4-ol: A Versatile Scaffold in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Nitroquinolin-4-ol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroquinolin-4-ol, a key heterocyclic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic and structural features, characterized by the presence of a nitro group, a hydroxyl moiety, and a quinoline core, render it a versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of **3-nitroquinolin-4-ol**, with a particular focus on its application in the development of pharmaceutical intermediates and other functional organic materials. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Importance of 3-Nitroquinolin-4-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The introduction of a nitro group and a hydroxyl function at the 3- and 4-positions, respectively, bestows upon the quinoline ring a unique reactivity profile. The electron-withdrawing nature of the nitro group significantly influences the electron density of the heterocyclic system, activating it for certain transformations and directing the regioselectivity of others. Concurrently, the hydroxyl group

provides a handle for a variety of chemical modifications. This duality makes **3-nitroquinolin-4-ol** an attractive starting material for the synthesis of polysubstituted quinolines, which are often challenging to prepare via other routes.

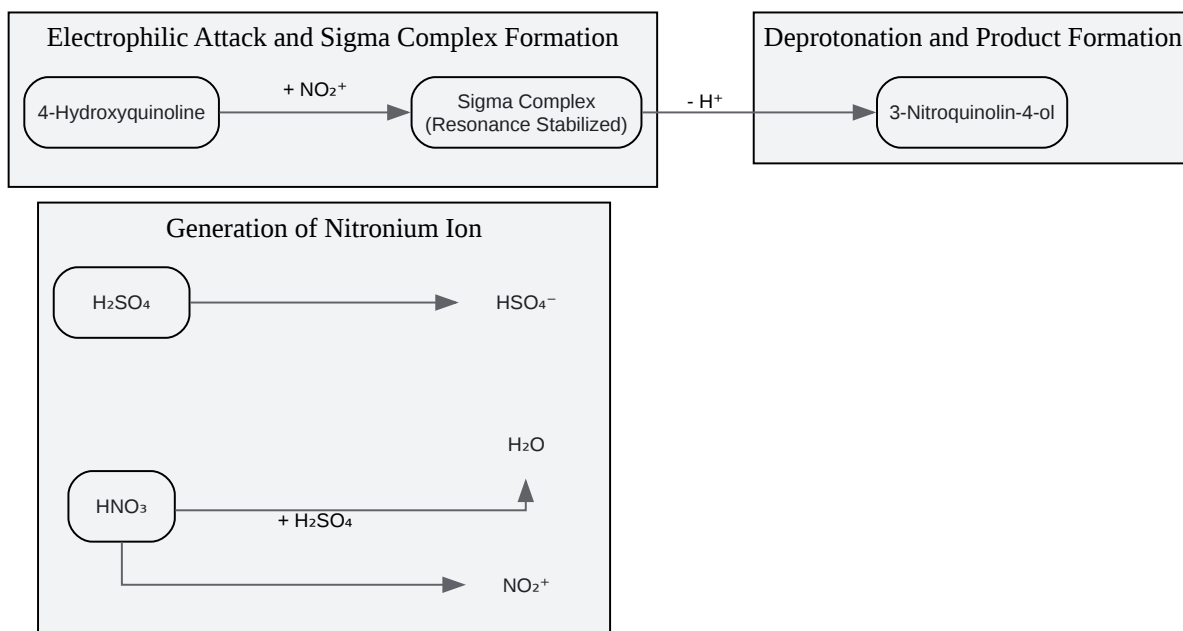
Synthesis and Characterization of 3-Nitroquinolin-4-ol

The most common and practical synthesis of **3-nitroquinolin-4-ol** involves the direct nitration of 4-hydroxyquinoline. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and a suitable solvent, such as acetic acid or propionic acid.

Mechanistic Insights into the Regioselective Nitration

The regioselectivity of the nitration of 4-hydroxyquinoline is a critical aspect of this synthesis. The hydroxyl group at the 4-position is a powerful activating group and an ortho-, para-director. However, the pyridine ring of the quinoline system is electron-deficient and deactivating towards electrophilic substitution. The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO_2^+), to the 3-position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

Diagram 1: Proposed Mechanism of Nitration of 4-Hydroxyquinoline



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Caption: Generation of the nitronium ion and its subsequent electrophilic attack on the electron-rich position of 4-hydroxyquinoline.

Detailed Experimental Protocol for the Synthesis of 3-Nitroquinolin-4-ol

- Materials:
 - 4-Hydroxyquinoline
 - Propionic acid (or Glacial Acetic Acid)
 - Concentrated Nitric Acid (68%)
 - Ethanol

- Petroleum Ether
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid under stirring.
 - Heat the mixture to reflux (approximately 120-140 °C).
 - Slowly add a solution of concentrated nitric acid (1.2 eq) in propionic acid dropwise to the refluxing mixture over a period of 1-1.5 hours.
 - After the addition is complete, continue to reflux the reaction mixture for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Allow the mixture to cool to room temperature. A yellow precipitate of **3-nitroquinolin-4-ol** will form.
 - Filter the precipitate and wash the filter cake sequentially with ethanol and petroleum ether to remove any unreacted starting materials and impurities.
 - Dry the resulting yellow solid under vacuum to obtain pure **3-nitroquinolin-4-ol**.

Characterization Data

The identity and purity of the synthesized **3-nitroquinolin-4-ol** should be confirmed by standard analytical techniques.

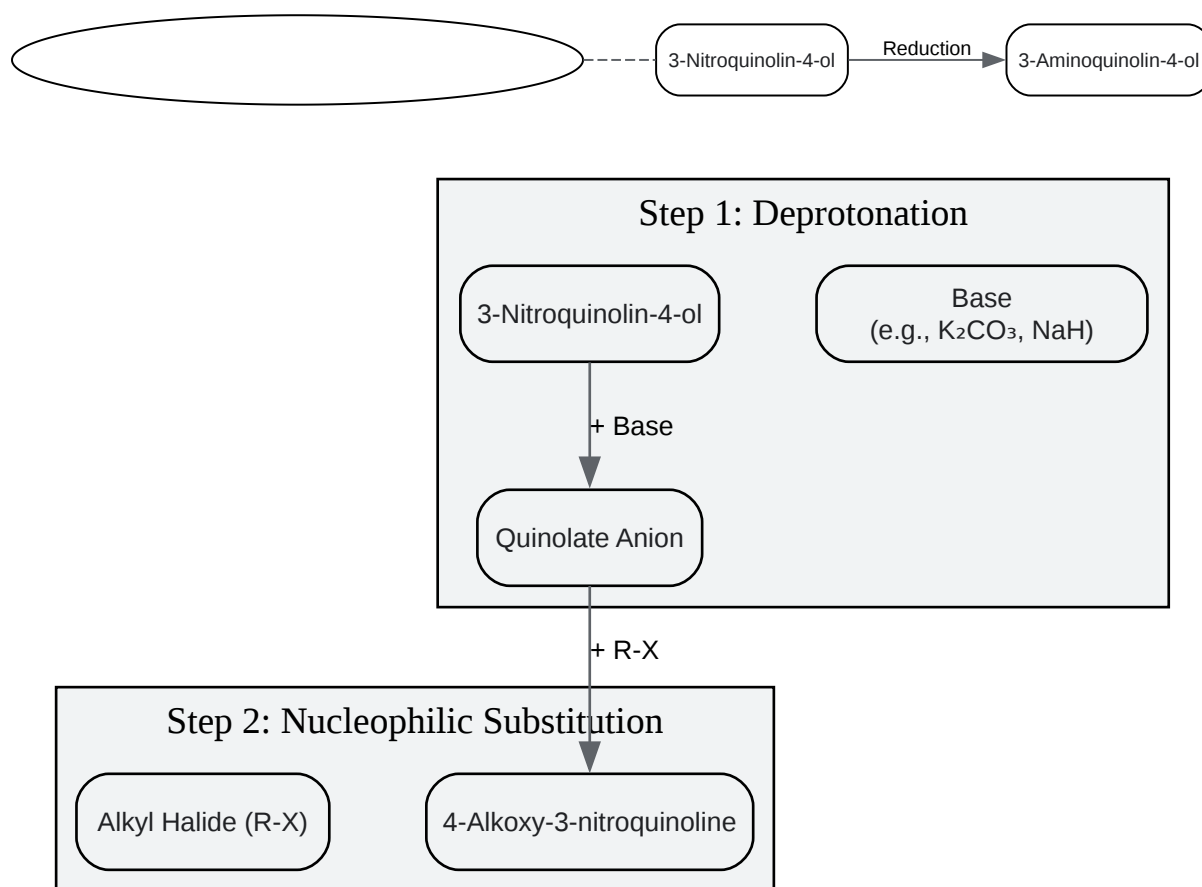
| Property | Value | Source |
|--|--|--------|
| Molecular Formula | C ₉ H ₆ N ₂ O ₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Tan to yellow solid | |
| Melting Point | >300 °C | |
| ¹ H NMR (DMSO-d ₆ , 400 MHz), δ (ppm) | 9.00 (s, 1H), 8.64 (s, 1H), 7.91 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H) | [2] |
| ¹³ C NMR (DMSO-d ₆ , 100 MHz), δ (ppm) | 174.2, 141.8, 139.5, 133.4, 126.1, 125.3, 124.8, 119.6, 118.9 | |
| IR (KBr), ν (cm ⁻¹) | 3450 (O-H), 3100 (N-H), 1650 (C=O), 1540 (NO ₂ , asym), 1350 (NO ₂ , sym) | |
| Mass Spec (EI), m/z | 190 (M ⁺), 144, 116 | [1] |

Reactivity and Synthetic Applications of 3-Nitroquinolin-4-ol

3-Nitroquinolin-4-ol is a versatile building block due to the presence of two key functional groups: the nitro group and the hydroxyl group. These groups can be selectively transformed to introduce a variety of substituents and build molecular complexity.

Reduction of the Nitro Group: A Gateway to 3-Aminoquinolines

The reduction of the nitro group to an amino group is one of the most important transformations of **3-nitroquinolin-4-ol**. This reaction provides access to 3-aminoquinolin-4-ol, a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Diagram 2: General Scheme for the Reduction of **3-Nitroquinolin-4-ol**

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Sources

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- 2. researchgate.net [researchgate.net]
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